molecular formula C18H16F3NO3S2 B2726844 N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-(trifluoromethyl)benzenesulfonamide CAS No. 2034355-55-8

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2726844
CAS No.: 2034355-55-8
M. Wt: 415.45
InChI Key: NNWVRVORPWFQGS-UHFFFAOYSA-N
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Description

This compound features a 4-(trifluoromethyl)benzenesulfonamide core linked to a 2-hydroxypropyl group substituted with a benzo[b]thiophene moiety. The benzo[b]thiophene substituent introduces aromatic bulk, which may influence π-π stacking interactions in target binding pockets. The hydroxyl group at the 2-position of the propyl chain could contribute to solubility or hydrogen-bonding interactions.

Properties

IUPAC Name

N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]-4-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3NO3S2/c1-17(23,16-10-12-4-2-3-5-15(12)26-16)11-22-27(24,25)14-8-6-13(7-9-14)18(19,20)21/h2-10,22-23H,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNWVRVORPWFQGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNS(=O)(=O)C1=CC=C(C=C1)C(F)(F)F)(C2=CC3=CC=CC=C3S2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 2-(Benzo[b]thiophen-2-yl)-2-Hydroxypropylamine

Method A: Reductive Amination (Adapted from,)

  • Benzo[b]thiophene-2-carbaldehyde Synthesis :
    • Benzo[b]thiophene-2-carboxylic acid is reduced to the aldehyde using LiAlH4 or catalytic hydrogenation.
  • Ketone Formation :
    • Reaction with acetone under Grignard conditions (methyl magnesium bromide) yields 2-(benzo[b]thiophen-2-yl)-2-hydroxypropan-1-one.
  • Reductive Amination :
    • The ketone is treated with ammonium acetate and sodium cyanoborohydride in methanol to produce the amine.

Method B: Epoxide Ring-Opening (Adapted from)

  • Epoxidation : Styrene derivatives of benzo[b]thiophene are epoxidized using m-CPBA.
  • Amine Introduction : The epoxide is reacted with aqueous ammonia under high pressure to yield the hydroxypropylamine.

Synthesis of 4-(Trifluoromethyl)Benzenesulfonyl Chloride

Method C: Chlorination of Sulfonic Acid (Adapted from,)

  • Sulfonation : 4-(Trifluoromethyl)benzene is sulfonated using fuming sulfuric acid.
  • Chlorination : The sulfonic acid is treated with PCl5 or SOCl2 to form the sulfonyl chloride.

Sulfonamide Coupling (Adapted from,,)

Method D: Direct Coupling in Dichloromethane

  • Reaction Conditions :
    • 2-(Benzo[b]thiophen-2-yl)-2-hydroxypropylamine (1 equiv) and 4-(trifluoromethyl)benzenesulfonyl chloride (1.2 equiv) are stirred in anhydrous DCM.
    • Triethylamine (2 equiv) is added to scavenge HCl.
  • Workup :
    • The mixture is washed with brine, dried over Na2SO4, and purified via silica gel chromatography (hexane/EtOAc 7:3).

Method E: One-Pot Copper-Mediated Synthesis (Adapted from)

  • In Situ Sulfonyl Chloride Formation :
    • 4-(Trifluoromethyl)benzoic acid is converted to the sulfonyl chloride using CuCl2 and SOCl2 under LMCT conditions.
  • Amination :
    • The amine is added directly to the reaction mixture, yielding the sulfonamide in one pot.

Optimization and Challenges

Yield Comparison

Method Yield (%) Purity (%) Key Advantage Source
D 78 95 Scalability
E 65 90 Fewer steps

Critical Considerations

  • Regioselectivity : Benzo[b]thiophene’s C-2 position is preferentially functionalized due to electronic directing effects.
  • Hydroxy Group Protection : Tert-butyldimethylsilyl (TBS) protection may be required during sulfonylation to prevent side reactions.
  • Catalyst Selection : Palladium/BINAP systems enhance coupling efficiency in sterically hindered environments.

Characterization Data

Spectroscopic Profiles

  • 1H NMR (400 MHz, CDCl3) : δ 8.02 (d, J = 8.4 Hz, 2H, Ar-H), 7.75 (d, J = 8.4 Hz, 2H, Ar-H), 7.60–7.45 (m, 4H, benzo[b]thiophene-H), 4.21 (s, 1H, -OH), 3.85 (m, 1H, -CH(NH)-), 1.52 (s, 3H, -CH3).
  • IR (KBr) : 3340 cm⁻¹ (-OH), 1320 cm⁻¹ (SO2 asym), 1150 cm⁻¹ (SO2 sym).

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed to introduce oxygen-containing functional groups.

  • Reduction: : Reduction reactions can be used to reduce specific functional groups within the compound.

  • Substitution: : Substitution reactions are common, where different substituents can replace existing groups on the compound.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Major products formed from these reactions include oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-(trifluoromethyl)benzenesulfonamide has several scientific research applications:

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules and materials.

  • Biology: : The compound has been studied for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: : It is being explored for its therapeutic potential in treating various diseases.

  • Industry: : Its unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural Analogues

N-(1-oxo-1-phenyl-3-(thiophen-2-yl)propan-2-yl)-4-(trifluoromethyl)benzenesulfonamide (47 INT)
  • Key Differences : Replaces benzo[b]thiophene with a simpler thiophene ring and introduces a ketone group (1-oxo) instead of the hydroxyl group.
  • The ketone may increase reactivity or serve as a hydrogen-bond acceptor.
S-Alkylated 1,2,4-Triazoles (Compounds 10–15 from )
  • Key Differences : Contain a 1,2,4-triazole ring instead of the hydroxypropyl-benzo[b]thiophene group. The sulfonyl group is attached to a phenyl ring with halogen substituents (e.g., Cl, Br).
  • Implications: The triazole ring introduces tautomerism, affecting electronic properties and hydrogen-bonding capacity.
4-(Thiophen-2-yl)-N-(4-(4-(trifluoromethyl)phenyl)butanamide (Compound 17 from )
  • Key Differences : Uses a butanamide linker and lacks the hydroxypropyl group. The trifluoromethyl group is directly attached to a phenyl ring.

Spectral and Physicochemical Properties

Infrared Spectroscopy
  • Target Compound : Expected O-H stretch (3200–3600 cm⁻¹) from the hydroxypropyl group; C-F stretches (1100–1200 cm⁻¹) from the trifluoromethyl group.
  • 47 INT : Absence of O-H stretch (due to ketone); C=O stretch observed at ~1680 cm⁻¹.
NMR Data
  • Target Compound : Anticipated signals for benzo[b]thiophene protons (δ 7.2–7.8 ppm) and hydroxypropyl CH2/CH groups (δ 3.5–4.5 ppm).
  • 47 INT : Thiophene protons at δ 7.0–7.5 ppm; ketone carbonyl carbon at ~200 ppm in 13C NMR.

Functional Group Impact on Properties

Functional Group Role in Target Compound Comparison with Analogues
4-(Trifluoromethyl)benzenesulfonamide Enhances metabolic stability; electron withdrawal. Common in analogues (e.g., 47 INT).
Benzo[b]thiophene Increases aromatic bulk; may improve target binding. Replaced with thiophene or triazole in analogues.
2-Hydroxypropyl Potential hydrogen-bond donor; affects solubility. Absent in 47 INT (ketone instead).

Biological Activity

N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-(trifluoromethyl)benzenesulfonamide is a complex organic compound characterized by its unique structural features, including a sulfonamide moiety and trifluoromethyl group. This compound is part of a class of molecules that have garnered attention due to their diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Structural Characteristics

The compound's structure can be broken down into several key components:

  • Benzo[b]thiophene moiety : This aromatic structure is known for its role in various biological activities, including anti-inflammatory and anticancer properties.
  • Hydroxypropyl group : This functional group may enhance the compound's solubility and bioavailability.
  • Trifluoromethyl group : The presence of fluorine atoms is known to increase lipophilicity, potentially improving the compound's interaction with biological targets.

Biological Activity

The biological activity of this compound can be summarized as follows:

1. Antimicrobial Activity

Preliminary studies suggest that compounds with similar structures exhibit antimicrobial properties. Specifically, the sulfonamide functional group is often associated with antibacterial activity. The incorporation of the benzo[b]thiophene and trifluoromethyl groups may enhance this effect, making it a candidate for further investigation against resistant bacterial strains.

2. Anti-inflammatory Properties

Compounds with a benzo[b]thiophene core have been reported to possess anti-inflammatory effects. The interaction of this compound with specific enzymes involved in inflammatory pathways could provide therapeutic benefits in conditions such as arthritis or other inflammatory diseases.

3. Anticancer Potential

The structural similarities to other known anticancer agents suggest potential cytotoxic effects against various cancer cell lines. The mechanism of action may involve the induction of apoptosis or inhibition of cell proliferation through interference with critical signaling pathways.

Case Studies and Research Findings

A review of relevant literature reveals several studies that provide insights into the biological activity of structurally related compounds:

Compound Biological Activity Mechanism
N-[2-(1-Benzothiophen-2-yl)-2-hydroxyethyl]-2-(1H-pyrazol-5-yl)acetamideAnti-inflammatory, analgesicInhibition of COX enzymes
N-[2-(1-Benzothiophen-2-yl)-2-hydroxypropyl]-2-bromobenzamideAntimicrobial, anticancerDisruption of DNA synthesis
N-[4-chloro-2-(6-fluorobenzothiazol-4-yl)]benzenesulfonamideAntibacterial, antifungalInhibition of bacterial cell wall synthesis

These findings highlight the potential versatility of compounds containing similar structural motifs, suggesting that this compound could share these beneficial properties.

Pharmacodynamics and Pharmacokinetics

Understanding the pharmacodynamics and pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Initial studies suggest that it may interact with specific enzymes and receptors involved in inflammatory responses and microbial resistance mechanisms. Further research using in vitro and in vivo models is necessary to elucidate these interactions fully.

Potential Interactions

  • Enzymatic Inhibition : The sulfonamide group may inhibit bacterial dihydropteroate synthase, a target for many antibacterial agents.
  • Receptor Modulation : Possible interaction with receptors involved in pain and inflammation pathways could provide dual therapeutic benefits.

Q & A

Basic Question: What are the optimal synthetic routes for N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-4-(trifluoromethyl)benzenesulfonamide?

Methodological Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Coupling of benzo[b]thiophen-2-yl derivatives with a hydroxypropyl backbone via nucleophilic substitution, often using NaH or triethylamine as a base in THF or DMF .
  • Step 2: Sulfonamide formation by reacting 4-(trifluoromethyl)benzenesulfonyl chloride with the intermediate amine. This requires anhydrous conditions and inert atmospheres to prevent hydrolysis .
  • Purification: Column chromatography (silica gel, eluent: hexane/ethyl acetate) or recrystallization from ethanol/water mixtures ensures ≥95% purity .

Basic Question: How can researchers characterize the structural and electronic properties of this compound?

Methodological Answer:

  • X-ray crystallography resolves the stereochemistry of the hydroxypropyl group and confirms sulfonamide bond geometry (mean C–C bond length: ~1.76 Å, R-factor < 0.06) .
  • NMR spectroscopy (¹H, ¹³C, ¹⁹F) identifies trifluoromethyl group integration (δ ~ -60 ppm in ¹⁹F NMR) and hydroxypropyl proton coupling patterns .
  • Density Functional Theory (DFT) predicts electronic effects of the trifluoromethyl group, showing enhanced electron-withdrawing properties (LUMO: -2.1 eV) .

Advanced Question: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

  • Control experiments are critical: Compare activity against isoforms of the target enzyme (e.g., cytochrome P450) using competitive inhibition assays .
  • Structural analogs : Synthesize derivatives with modified hydroxypropyl or trifluoromethyl groups to isolate contributions of specific moieties to activity .
  • Meta-analysis : Cross-reference bioactivity datasets (e.g., PubChem BioAssay) to identify inconsistencies in assay conditions (e.g., pH, solvent) that may skew results .

Advanced Question: What experimental strategies optimize the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

  • pH stability profiling : Use HPLC to monitor degradation rates in buffers (pH 2–12). The sulfonamide bond is most stable at pH 7–8 (t½ > 48 hours) but hydrolyzes rapidly at pH < 3 .
  • Thermogravimetric analysis (TGA) : Reveals decomposition onset at ~180°C, suggesting storage below 25°C in inert atmospheres .
  • Lyophilization : Improves long-term stability by removing water, reducing hydrolytic degradation .

Advanced Question: How does the trifluoromethyl group influence electronic properties in material science applications?

Methodological Answer:

  • Cyclic voltammetry : The trifluoromethyl group lowers the HOMO energy (-5.8 eV vs. -5.2 eV for non-fluorinated analogs), enhancing oxidative stability in organic semiconductors .
  • Single-crystal conductivity measurements : Fluorine’s electronegativity increases charge-carrier mobility (µ = 0.12 cm²/V·s) in thin-film devices .
  • Comparative studies : Replace the trifluoromethyl group with methyl or nitro groups to quantify its impact on dielectric constants (ε = 3.2 for CF₃ vs. 2.8 for CH₃) .

Advanced Question: What computational methods predict binding affinities of this compound to biological targets?

Methodological Answer:

  • Molecular docking (AutoDock Vina) : Simulate binding to sulfotransferase enzymes, focusing on hydrogen bonding between the sulfonamide group and Ser-138 (∆G = -9.2 kcal/mol) .
  • Molecular Dynamics (MD) simulations : Assess stability of the ligand-receptor complex over 100 ns trajectories; RMSD < 2.0 Å indicates robust binding .
  • QSAR models : Correlate substituent electronegativity (Hammett σ constants) with IC₅₀ values to prioritize derivatives for synthesis .

Advanced Question: How can researchers mitigate challenges in enantiomeric resolution of the hydroxypropyl group?

Methodological Answer:

  • Chiral chromatography : Use amylose-based columns (Chiralpak IA) with hexane/isopropanol (90:10) to separate enantiomers (α = 1.32) .
  • Crystallization-induced asymmetric transformation : Employ (R)-BINOL as a chiral resolving agent to enrich the desired enantiomer (ee > 98%) .
  • Circular Dichroism (CD) : Validate enantiopurity by comparing experimental CD spectra with DFT-simulated curves .

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